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molecular formula C9H16O B019633 3-Cyclohexylpropanal CAS No. 4361-28-8

3-Cyclohexylpropanal

Cat. No. B019633
M. Wt: 140.22 g/mol
InChI Key: RKFNAZGRJVNWEW-UHFFFAOYSA-N
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Patent
US08263618B2

Procedure details

3-Cyclohexyl-1-propanol (3.96 g, 27.8 mmol) was dissolved in DCM (90 mL) at 0° C. and treated sequentially with dimethyl sulfoxide (3.25 g, 41.7 mmol), N,N-diisopropylethylamine (8.98 g, 69.6 mmol) and sulfur trioxide pyridine-complex (11 g, 69.6 mmol). After one hour, the reaction mixture was diluted with DCM (100 mL) and washed with 1N aqueous HCl (3×50 mL), saturated sodium bicarbonate (3×50 mL), and brine. The organic layer was dried over MgSO4, filtered, and concentrated to yield the title intermediate as a light yellow oil (3.8 g). 1H NMR (d6-DMSO, 300 MHz) δ (ppm): 9.72 (s, 1H), 3.65-3.72 (m, 2H), 2.46 (t, 2H), 1.65-1.73 (m, 3H), 1.51-1.56 (m, 2H), 1.14-1.48 (m, 4H), 0.85-0.96 (m, 2H).
Quantity
3.96 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
8.98 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][CH2:8][CH2:9][OH:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.CS(C)=O.C(N(CC)C(C)C)(C)C.N1C=CC=CC=1.S(=O)(=O)=O>C(Cl)Cl>[CH:1]1([CH2:7][CH2:8][CH:9]=[O:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
3.96 g
Type
reactant
Smiles
C1(CCCCC1)CCCO
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.25 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
8.98 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
11 g
Type
reactant
Smiles
N1=CC=CC=C1.S(=O)(=O)=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1N aqueous HCl (3×50 mL), saturated sodium bicarbonate (3×50 mL), and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCCC1)CCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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